1-(Benzyloxy)-4-chloro-2,3-difluorobenzene
Description
1-(Benzyloxy)-4-chloro-2,3-difluorobenzene is a substituted aromatic compound featuring a benzyloxy group at position 1, chlorine at position 4, and fluorine atoms at positions 2 and 3. For instance, 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene (CAS 941294-52-6) shares a similar backbone, differing only in the halogen substituent (bromine instead of chlorine) . Such compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQXFSOZLXZIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-chloro-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(benzyloxy)-2,3-difluorobenzene with a chlorinating agent. The reaction typically occurs under mild conditions, using solvents such as dichloromethane or tetrahydrofuran, and may require a catalyst like aluminum chloride to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzyloxy-difluorobenzenes.
Oxidation: Formation of benzyloxy-difluorobenzaldehydes or benzyloxy-difluorobenzoic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Benzyloxy)-4-chloro-2,3-difluorobenzene has been studied for its potential therapeutic applications. The presence of the benzyloxy group enhances its lipophilicity, which is favorable for drug development.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that difluorobenzene derivatives can act as effective inhibitors of cancer cell proliferation through apoptosis induction .
Synthesis of Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for further functionalization, making it a versatile building block in drug design.
Example: Synthesis Pathway
A common synthetic route involves the nucleophilic substitution reaction where the chloro group can be replaced by amines or other nucleophiles to create more complex molecules that may have enhanced biological activity .
Material Science
In materials science, this compound is explored for its potential use in organic electronics and as a precursor for polymers.
Application: Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLEDs, where it can contribute to the development of efficient light-emitting materials .
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-4-chloro-2,3-difluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing fluorine atoms and the benzyloxy group can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene (CAS 941294-52-6)
- Structure : Bromine replaces chlorine at position 4.
- Properties: Purity: ≥97% (industrial grade) . Stability: Stable at room temperature under conventional storage conditions . Applications: Used in high-purity research reagents for biotechnology and materials science .
- Synthetic Relevance : Bromine’s higher atomic weight and polarizability may enhance reactivity in cross-coupling reactions compared to chlorine.
1,4-Dibromo-2,3-difluorobenzene
1-Bromo-2,3-dichloro-4-fluorobenzene
- Structure : Contains bromine, chlorine, and fluorine in adjacent positions.
- Properties :
Functional Group Variations: Benzyloxy Derivatives
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2)
- Structure : Benzyloxy and phenethoxy groups at positions 4 and 3, respectively, with an aldehyde functional group.
- Synthesis : Produced via Cs2CO3-mediated alkylation, achieving high yields (96%) under mild conditions .
- Reactivity : The aldehyde group enables further functionalization (e.g., oxidation to carboxylic acids or reduction to alcohols), unlike the chloro/bromo derivatives.
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
- Structure : Dual 4-fluorobenzyloxy groups at positions 3 and 4.
- Synthesis : Requires K2CO3 as a base and elevated temperatures (80°C), yielding 72.8% after silica gel purification .
Research Implications
- Halogen Effects : Chlorine’s lower atomic weight compared to bromine may reduce steric hindrance, favoring nucleophilic substitutions.
- Benzyloxy Group : Enhances solubility in organic solvents, critical for homogeneous catalysis .
- Synthetic Challenges : Multi-halogenated benzyloxy compounds require precise control during functionalization to avoid regiochemical complications.
Biological Activity
1-(Benzyloxy)-4-chloro-2,3-difluorobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring with a benzyloxy substituent and two fluorine atoms at the 2 and 3 positions, alongside a chlorine atom at the 4 position. This unique arrangement contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, compounds with benzyloxy groups have shown effectiveness against various bacterial strains:
- Gram-negative bacteria : Escherichia coli and Proteus mirabilis
- Gram-positive bacteria : Bacillus subtilis and Streptomyces albus
In vitro tests revealed minimum inhibitory concentrations (MIC) for certain derivatives, suggesting that modifications to the benzyloxy group can enhance antimicrobial efficacy. For example, a derivative with a 4-chlorobenzyloxy group displayed an MIC of 62.5 μM against P. mirabilis .
Antitubercular Activity
The compound's derivatives have also been evaluated for antitubercular activity against Mycobacterium tuberculosis. A notable derivative demonstrated an MIC of 57.73 μM, which is comparable to established antitubercular agents . The SAR analysis indicated that substituents on the benzyloxy group significantly impact the biological activity, with specific halogen substitutions enhancing potency.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxy moiety can facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity .
Study 1: Antibacterial Efficacy
A study evaluated various derivatives of benzyloxy compounds for their antibacterial properties using the well diffusion method. The results showed that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to non-substituted analogs .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of benzyl sulfides related to the compound. The study found that certain derivatives were metabolized by cytochrome P450 enzymes, leading to cytotoxic intermediates. This suggests that similar metabolic pathways could be explored for this compound .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
